molecular formula C11H15NO3 B8420123 [5-(1-Methylethoxy)pyridin-2-yl]methyl acetate

[5-(1-Methylethoxy)pyridin-2-yl]methyl acetate

Cat. No. B8420123
M. Wt: 209.24 g/mol
InChI Key: FVNNRNFSRYRQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(1-Methylethoxy)pyridin-2-yl]methyl acetate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(1-Methylethoxy)pyridin-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(1-Methylethoxy)pyridin-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(5-propan-2-yloxypyridin-2-yl)methyl acetate

InChI

InChI=1S/C11H15NO3/c1-8(2)15-11-5-4-10(12-6-11)7-14-9(3)13/h4-6,8H,7H2,1-3H3

InChI Key

FVNNRNFSRYRQPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)COC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(1-methylethoxy)-2-methylpyridine 1-oxide (234 mg, 1.40 mmol) was dissolved in acetic anhydride (3.0 mL), and the mixture was stirred at 140° C. for 1 hour. At room temperature, the reaction solution was added methanol, stirred, concentrated in vacuo, and extracted with ethyl acetate. The organic layer was washed with an aqueous solution of sodium hydrogen carbonate and brine, dried over sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate) and [5-(1-methylethoxy)pyridin-2-yl]methyl acetate (209 mg (yield 71%)) was obtained as a yellow oil.
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234 mg
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Synthesis routes and methods II

Procedure details

5-(1-Methylethoxy)-2-methylpyridine 1-oxide (234 mg, 1.40 mmol) was dissolved in acetic anhydride (3.0 mL) and the resultant mixture was stirred at 140° C. for 1 hour. The reaction solution was added with methanol at room temperature, stirred, then concentrated in vacuo, and extracted with ethyl acetate. The organic layer was washed with an aqueous solution of sodium hydrogen carbonate and brine, dried over sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate), and [5-(1-methylethoxy)pyridin-2-yl]methyl acetate (209 mg, yield 71%) was obtained as a yellow oil.
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234 mg
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reactant
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3 mL
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reactant
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resultant mixture
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